molecular formula C13H20N4O3 B1666809 Albifylline CAS No. 107767-55-5

Albifylline

Cat. No. B1666809
M. Wt: 280.32 g/mol
InChI Key: NWXULHNEYYFVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albifylline is a xanthine derivates and anti-asthmatic agent. It may cause a significant reduction of shock-induced leukocyte adhesions to the sinusoidal endothelium in the liver after hemorrhagic shock. In addition, it improves microvascular blood flow in the liver.

Scientific Research Applications

1. Application in Shock Therapy

Albifylline has been studied for its potential benefits in shock therapy. In a study by Marzi et al. (1996), it was found that albifylline significantly reduced leukocyte adhesions to the sinusoidal endothelium in the liver and improved microvascular blood flow in the liver during early shock-induced alterations. This suggests a positive effect on the liver during shock therapy.

2. Impact on Cytokine Production and Mortality in Endotoxemia

Another significant application of albifylline is in the context of endotoxemia. Bahrami et al. (1996) Bahrami et al. (1996) demonstrated that albifylline significantly reduced cytokine formation, coagulation disturbances, and mortality in rat endotoxemia. This indicates its potential as an agent against endotoxin-related disorders and mortality.

3. Applications in Various Clinical Conditions

Albifylline, as a xanthine derivative, has been explored in various clinical settings. Studies like Fingert et al. (1988) and others have investigated its potential in enhancing the therapeutic index of alkylating agents in cancer therapy, improving outcomes in conditions like hemorrhagic shock, and modulating immune responses in diseases such as sarcoidosis.

4. Potential in Alcoholic Liver Disease Treatment

Albifylline has been discussed in the context of treating alcoholic liver disease (ALD). It has been considered for use alongside corticosteroids, with studies suggesting its potential in neutralizing cytokines in severe alcoholic hepatitis, as indicated by Levitsky & Mailliard (2004).

properties

CAS RN

107767-55-5

Product Name

Albifylline

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15)

InChI Key

NWXULHNEYYFVMF-UHFFFAOYSA-N

SMILES

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O

Canonical SMILES

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O

Appearance

Solid powder

Other CAS RN

107767-55-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(5-hydroxy-5-methylhexyl)-3-methylxanthine
A 81-3138
HWA 138
HWA-138

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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